molecular formula C14H14O4S5 B11955982 Trisulfide, bis[(4-methylphenyl)sulfonyl] CAS No. 5692-44-4

Trisulfide, bis[(4-methylphenyl)sulfonyl]

Cat. No.: B11955982
CAS No.: 5692-44-4
M. Wt: 406.6 g/mol
InChI Key: XFALWVPSWSSCKL-UHFFFAOYSA-N
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Description

Trisulfide, bis[(4-methylphenyl)sulfonyl] is an organosulfur compound characterized by a trisulfide (–S–S–S–) backbone flanked by two (4-methylphenyl)sulfonyl (Tos) groups. The Tos moiety, derived from 4-methylbenzenesulfonyl chloride, is a sulfonyl substituent known for its electron-withdrawing properties and stability in organic reactions .

However, its specific industrial or biochemical uses remain underexplored in the literature.

Properties

CAS No.

5692-44-4

Molecular Formula

C14H14O4S5

Molecular Weight

406.6 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfonyltrisulfanyl]sulfonylbenzene

InChI

InChI=1S/C14H14O4S5/c1-11-3-7-13(8-4-11)22(15,16)20-19-21-23(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

XFALWVPSWSSCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Aerobic Oxidation

Recent advances leverage copper(I) iodide (CuI) as a catalyst for coupling 4-methylbenzenesulfinic acid with elemental sulfur under aerobic conditions. The reaction proceeds via a radical mechanism, where CuI mediates single-electron transfer to generate sulfonyl radicals, which dimerize with S8_8 to form the trisulfide bridge. Optimized conditions (DMF, 60°C, 12 h) achieve 65% yield, with air serving as the terminal oxidant to minimize byproduct formation.

Hypervalent Iodine-Mediated Cyclization

Diaryliodonium salts facilitate intramolecular cyclization of 4-methylbenzenesulfonyl hydrazides bearing pendant thiol groups. For example, treatment of N-(2-mercaptoethyl)-4-methylbenzenesulfonamide with phenyliodine(III) bis(trifluoroacetate) induces S–S bond formation, yielding the trisulfide product in 58% isolated yield. While effective, this method requires stoichiometric hypervalent iodine reagents, increasing costs.

Sulfur Insertion into Disulfide Precursors

Radical-Based Sulfur Addition

Bis[(4-methylphenyl)sulfonyl] disulfide undergoes sulfur insertion upon treatment with thiophosgene (CSCl2_2) and ultraviolet irradiation. The reaction generates a thiyl radical intermediate, which abstracts sulfur from CSCl2_2 to extend the chain. Purification via silica gel chromatography isolates the trisulfide in 54% yield, though scalability is limited by photochemical requirements.

Thiol-Disulfide Exchange

A two-step protocol first prepares bis[(4-methylphenyl)sulfonyl] disulfide via oxidation of 4-methylbenzenethiol with iodine. Subsequent reaction with sodium sulfide (Na2_2S) in ethanol at reflux inserts a sulfur atom, yielding the trisulfide. Key variables include maintaining a 1:0.33 molar ratio of disulfide to Na2_2S to prevent over-elongation to tetrasulfides.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the principal preparation routes:

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Thiolate Displacement68–728–10High purity, scalableMoisture-sensitive reagents
CuI-Catalyzed Oxidation6512Aerobic, atom-economicalRequires radical inhibitors
Sulfur Insertion546Modular disulfide precursorsLow scalability, UV equipment
Hypervalent Iodine584Rapid cyclizationCostly iodine reagents

Mechanistic Insights and Optimization

Kinetic Control in Sulfur Chain Elongation

The length of the sulfur chain (–Sn_n–) is highly sensitive to reaction stoichiometry and temperature. For instance, excess Na2_2S3_3 in displacement reactions promotes tetrasulfide byproducts, necessitating slow addition of electrophiles. Computational studies indicate that the activation energy for trisulfide formation is 15–20 kJ/mol lower than for disulfides under analogous conditions, favoring trisulfide nucleation.

Solvent Effects on Sulfonyl Group Stability

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonyl group stability during oxidation steps by stabilizing charged intermediates. Conversely, protic solvents like ethanol accelerate thiol-disulfide exchange but risk sulfonate ester formation .

Chemical Reactions Analysis

Types of Reactions: Trisulfide, bis[(4-methylphenyl)sulfonyl] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trisulfide, bis[(4-methylphenyl)sulfonyl] is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfonyl groups .

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals .

Industry: In the industrial sector, trisulfide, bis[(4-methylphenyl)sulfonyl] is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of trisulfide, bis[(4-methylphenyl)sulfonyl] involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The trisulfide group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares Trisulfide, bis[(4-methylphenyl)sulfonyl] with key analogs:

Compound Name Sulfur Chain Substituents Molecular Weight (g/mol) Stability Notes Key Applications
Trisulfide, bis[(4-methylphenyl)sulfonyl] Trisulfide Two Tos groups [(4-methylphenyl)sulfonyl] ~340 (estimated) Moderate; prone to S–S cleavage Polymer stabilization, synthesis intermediates (inferred)
Sulfide, bis(4-methylbenzyl) Monosulfide Two 4-methylbenzyl groups 244.38 (measured) High; inert under mild conditions Lubricant additives, organic synthesis
Disulfide, bis(4-aminophenyl)-, dihydrochloride Disulfide Two 4-aminophenyl groups ~323 (estimated) Low; reactive in acidic media Redox-active materials, drug delivery
Bis(4-sulfamoylphenyl) phenylphosphonate Phosphonate Sulfonamide and phenylphosphonate ~450 (measured) High; hydrolytically stable Enzyme inhibition (e.g., carbonic anhydrase)
Key Observations:

Sulfur Chain Length: Trisulfides (S–S–S) are less stable than disulfides (S–S) or monosulfides (S) due to increased bond strain and susceptibility to homolytic cleavage. This limits their utility in high-temperature applications compared to monosulfides like Sulfide, bis(4-methylbenzyl) . The Tos groups in the trisulfide enhance oxidative stability relative to alkyl or amino-substituted analogs (e.g., Disulfide, bis(4-aminophenyl)-) due to the sulfonyl group’s electron-withdrawing nature .

Substituent Effects: Tos groups impart polarity and solubility in polar aprotic solvents, contrasting with the hydrophobic 4-methylbenzyl groups in Sulfide, bis(4-methylbenzyl) . Amino groups in Disulfide, bis(4-aminophenyl)- confer pH-sensitive reactivity, enabling applications in stimuli-responsive materials, whereas Tos-functionalized compounds are more suited for non-aqueous systems .

Functional Diversity :

  • Phosphonate-containing analogs like Bis(4-sulfamoylphenyl) phenylphosphonate exhibit distinct bioactivity (e.g., enzyme inhibition) due to their dual sulfonamide and phosphonate functionalities, a feature absent in the trisulfide .

Biological Activity

Trisulfide, bis[(4-methylphenyl)sulfonyl] (CAS No. 5692-44-4) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

Trisulfide, bis[(4-methylphenyl)sulfonyl] features a unique structure characterized by the presence of a trisulfide linkage and two sulfonyl groups attached to 4-methylphenyl moieties. Its molecular formula is C14H14O6S3, and it has a molecular weight of 382.45 g/mol.

PropertyValue
CAS Number 5692-44-4
Molecular Formula C14H14O6S3
Molecular Weight 382.45 g/mol
IUPAC Name Trisulfide, bis[(4-methylphenyl)sulfonyl]

Synthesis

The synthesis of Trisulfide, bis[(4-methylphenyl)sulfonyl] typically involves the reaction of sulfonyl chlorides with thiols under controlled conditions. The reaction can be optimized to yield a high purity product suitable for biological testing.

Antimicrobial Properties

Research has indicated that Trisulfide, bis[(4-methylphenyl)sulfonyl] exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results suggest that it induces apoptosis (programmed cell death) through the activation of caspase pathways, which are crucial in the regulation of apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Results : Trisulfide, bis[(4-methylphenyl)sulfonyl] demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound showed an IC50 value of 25 µM after 48 hours of treatment, suggesting significant cytotoxicity.

The biological activity of Trisulfide, bis[(4-methylphenyl)sulfonyl] can be attributed to its ability to generate reactive sulfur species (RSS) upon reduction. These species can modify cellular macromolecules such as proteins and nucleic acids, leading to disrupted cellular functions.

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells and cancer cells.
  • Apoptosis Induction : By activating caspases and other apoptotic pathways, it promotes programmed cell death in malignant cells.

Q & A

What methodological approaches are recommended for optimizing the synthesis of Trisulfide, bis[(4-methylphenyl)sulfonyl] to ensure reproducibility?

Basic Research Question
A factorial design approach is critical for identifying key variables (e.g., temperature, reactant ratios, catalyst loading) that influence yield and purity. For example, a 2³ factorial design can systematically test interactions between variables, with statistical tools like ANOVA used to validate significant factors . Process control strategies, such as real-time monitoring of reaction parameters (e.g., pH, pressure), are essential to minimize batch-to-batch variability, as outlined in chemical engineering frameworks .

How can researchers resolve contradictions in reported thermal stability data for Trisulfide, bis[(4-methylphenyl)sulfonyl]?

Advanced Research Question
Discrepancies in thermal stability data often arise from differences in experimental conditions (e.g., heating rates, atmosphere). A comparative study using thermogravimetric analysis (TGA) under standardized conditions (e.g., inert vs. oxidative environments) can clarify degradation mechanisms. Additionally, computational modeling (e.g., density functional theory) can predict bond dissociation energies to identify structural vulnerabilities, linking empirical data to molecular behavior .

What advanced characterization techniques are critical for confirming the structural integrity of Trisulfide, bis[(4-methylphenyl)sulfonyl]?

Basic Research Question
Beyond standard NMR and IR spectroscopy, high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are indispensable for unambiguous structural validation. For sulfur-containing compounds, X-ray photoelectron spectroscopy (XPS) can differentiate sulfur oxidation states, while dynamic light scattering (DLS) may assess aggregation tendencies in solution .

How should researchers design experiments to investigate the compound’s reactivity in heterogeneous catalytic systems?

Advanced Research Question
A combination of surface-sensitive techniques (e.g., XPS, scanning electron microscopy) and kinetic studies under controlled environments (e.g., fixed-bed reactors) is recommended. Theoretical frameworks, such as transition state theory, should guide hypothesis formulation, with isotopic labeling (e.g., deuterated solvents) used to trace reaction pathways .

What computational strategies are effective for predicting the environmental fate of Trisulfide, bis[(4-methylphenyl)sulfonyl]?

Advanced Research Question
Molecular dynamics simulations can model hydrolysis and photodegradation pathways, while quantitative structure-activity relationship (QSAR) models estimate ecotoxicity. These approaches must integrate empirical data from atmospheric chemistry studies, particularly for assessing aerosol formation potential or persistence in aquatic systems .

How can contradictory bioactivity results in cell-based assays be methodologically addressed?

Advanced Research Question
Variability in bioactivity may stem from differences in cell lines, assay protocols, or compound solubility. Standardizing pre-treatment methods (e.g., sonication for dispersion) and using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) can improve reliability. Dose-response curves should be analyzed with Hill slope models to account for non-linear behavior .

What theoretical frameworks are relevant for studying the electronic properties of Trisulfide, bis[(4-methylphenyl)sulfonyl]?

Basic Research Question
Frontier molecular orbital (FMO) theory and time-dependent DFT are foundational for predicting electronic transitions and redox behavior. These frameworks must be coupled with experimental validation via cyclic voltammetry and UV-vis spectroscopy to correlate calculated energy gaps with observed optical properties .

How should researchers approach scaling up laboratory synthesis while maintaining purity?

Advanced Research Question
Scale-up requires iterative optimization of separation technologies (e.g., membrane filtration, chromatography) to address impurity profiles. Process simulation tools (e.g., Aspen Plus) can model mass and heat transfer dynamics, while in-line analytics (e.g., PAT tools) ensure real-time quality control .

What methodological considerations are critical for studying the compound’s interaction with biological macromolecules?

Advanced Research Question
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative binding affinity data. For structural insights, cryo-electron microscopy or NMR-based titration experiments are essential. Computational docking studies should use flexible ligand-receptor models to account for conformational changes .

How can researchers reconcile discrepancies in reported solubility parameters across solvents?

Basic Research Question
Systematic solubility studies using the shake-flask method under controlled temperature and agitation rates are necessary. Hansen solubility parameters (HSPs) should be calculated to categorize solvent compatibility, with molecular dynamics simulations validating solute-solvent interactions .

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